molecular formula C14H11F2NOS B5833130 N-(3,4-difluorophenyl)-2-(phenylthio)acetamide

N-(3,4-difluorophenyl)-2-(phenylthio)acetamide

Cat. No. B5833130
M. Wt: 279.31 g/mol
InChI Key: SMLPEDKPYZBNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-(phenylthio)acetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, DFP-10825 can induce the acetylation of histone proteins, which can alter gene expression and lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, DFP-10825 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of DFP-10825 is its potent anticancer activity against a variety of cancer cell lines. Moreover, it exhibits a range of biochemical and physiological effects, which makes it a versatile compound for scientific research. However, one of the limitations of DFP-10825 is its relatively low solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the use of DFP-10825 in scientific research. One potential direction is the development of new drugs based on the structure of DFP-10825. Moreover, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential applications in the treatment of other diseases. Additionally, the development of new methods for synthesizing DFP-10825 with improved solubility and efficacy is an area of active research.
Conclusion:
DFP-10825 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It exhibits potent anticancer activity, anti-inflammatory activity, and inhibits the activity of acetylcholinesterase. While it has limitations, such as low solubility, it has several advantages for use in scientific research. Further research is needed to fully understand the mechanism of action and potential applications of DFP-10825.

Synthesis Methods

DFP-10825 can be synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with phenylthiocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting thiol with acetic anhydride.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Moreover, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLPEDKPYZBNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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